1-(1,3-Benzodioxol-5-yl)butane-1,3-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

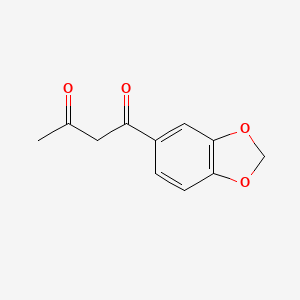

Structure

3D Structure

Properties

IUPAC Name |

1-(1,3-benzodioxol-5-yl)butane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O4/c1-7(12)4-9(13)8-2-3-10-11(5-8)15-6-14-10/h2-3,5H,4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMKFSZUUHDNYCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)C1=CC2=C(C=C1)OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20478924 | |

| Record name | 1-(2H-1,3-Benzodioxol-5-yl)butane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20478924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56221-42-2 | |

| Record name | 1-(2H-1,3-Benzodioxol-5-yl)butane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20478924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(1,3-Benzodioxol-5-yl)butane-1,3-dione synthesis pathway

An In-depth Technical Guide to the Synthesis of 1-(1,3-Benzodioxol-5-yl)butane-1,3-dione

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a β-dicarbonyl compound of significant interest as a versatile synthetic intermediate in the development of pharmaceuticals and other bioactive heterocyclic compounds.[1][2] The 1,3-benzodioxole (or methylenedioxyphenyl) moiety is a key pharmacophore found in numerous natural products and medicinal agents.[3][4] This guide provides a comprehensive technical overview of a robust and widely applicable pathway for its synthesis: the Claisen condensation. We will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, and discuss the critical parameters that ensure a successful and high-yield synthesis. This document is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis.

Strategic Approach: Retrosynthetic Analysis

The target molecule, a 1,3-diketone, is logically disconnected via the carbon-carbon bond between the α- and β-carbonyl carbons. This disconnection points directly to a Claisen condensation, a cornerstone reaction in organic synthesis for the formation of β-dicarbonyl compounds.[5][6] The two primary synthons are an enolate derived from a ketone and an acylating agent, typically an ester.

For this compound, the retrosynthetic pathway is as follows:

-

Target Molecule: this compound

-

Disconnection: Cα-Cβ bond of the diketone.

-

Synthons:

-

An acyl cation equivalent (CH₃CO⁺).

-

An enolate anion of 1-(1,3-Benzodioxol-5-yl)ethanone.

-

-

Practical Starting Materials:

-

Ethyl Acetate (as the source of the acetyl group).

-

1-(1,3-Benzodioxol-5-yl)ethanone (also known as 3',4'-methylenedioxyacetophenone).

-

This approach is favored due to the ready availability of the starting materials and the efficiency of the Claisen condensation.[7][8]

Core Synthesis Pathway: The Claisen Condensation

The crossed-Claisen condensation between 1-(1,3-Benzodioxol-5-yl)ethanone and ethyl acetate is the most direct and reliable method for preparing the target compound.[2][7] This reaction involves the acylation of a ketone enolate by an ester and requires a strong base to drive the reaction to completion.

Causality of Experimental Choices

-

Choice of Base: A strong base is required to deprotonate the α-carbon of the ketone, which has a pKa of approximately 19-20 in DMSO. The base must be stronger than the resulting β-diketone's enolate (pKa ≈ 9-11) to ensure the final deprotonation step is irreversible, driving the equilibrium towards the product.

-

Sodium Hydride (NaH): An excellent choice. It is a non-nucleophilic, strong base that deprotonates the ketone irreversibly, producing hydrogen gas which simply bubbles out of the reaction. This avoids competing side reactions.[9]

-

Sodium Ethoxide (NaOEt): Also a common choice, particularly when ethanol is used as a solvent.[5] However, it can participate in reversible reactions, and an excess is often needed to shift the equilibrium.

-

-

Choice of Solvent: The solvent must be aprotic and dry, especially when using a base like NaH, to prevent quenching of the base and enolate.

-

Tetrahydrofuran (THF): An ideal aprotic ether solvent that can dissolve the reactants and stabilize the intermediates. Its relatively low boiling point simplifies removal during workup.[9]

-

Dimethyl Sulfoxide (DMSO): Can also be used and is known to enhance the rate of Claisen condensations, though its high boiling point can complicate product isolation.[5][10]

-

-

Reaction Temperature: The initial enolate formation is often performed at 0°C to control the exothermic reaction. The subsequent condensation and reflux are necessary to provide sufficient activation energy for the nucleophilic attack and elimination steps.[9][11]

Reaction Mechanism

The mechanism proceeds through several distinct steps, which are critical to understand for troubleshooting and optimization.

Caption: High-level experimental workflow for the synthesis.

Materials and Equipment

| Reagent/Material | M.W. ( g/mol ) | Quantity (mmol) | Mass/Volume | Notes |

| 1-(1,3-Benzodioxol-5-yl)ethanone | 164.16 | 30.0 | 4.92 g | Starting ketone |

| Sodium Hydride (NaH), 60% dispersion in oil | 24.00 | 45.0 (1.5 eq) | 1.80 g | Strong base, handle with care |

| Ethyl Acetate | 88.11 | 36.0 (1.2 eq) | 3.17 g (3.52 mL) | Acylating agent, anhydrous |

| Tetrahydrofuran (THF), anhydrous | - | - | ~100 mL | Reaction solvent |

| Hydrochloric Acid (HCl), 1M aqueous | - | - | ~50 mL | For quenching and neutralization |

| Ethyl Acetate / Diethyl Ether | - | - | ~150 mL | For extraction |

| Saturated Sodium Bicarbonate Solution (NaHCO₃) | - | - | ~50 mL | For washing |

| Brine (Saturated NaCl solution) | - | - | ~50 mL | For washing |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | As needed | Drying agent |

| Ethanol / Hexane | - | - | As needed | For recrystallization |

-

Equipment: 3-neck round-bottom flask (250 mL), reflux condenser, nitrogen inlet, magnetic stirrer, dropping funnel, ice bath, heating mantle, separatory funnel, rotary evaporator.

Step-by-Step Methodology

-

Preparation (Inert Atmosphere):

-

Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet. Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen.

-

To the flask, add sodium hydride (1.80 g, 45.0 mmol) and anhydrous THF (50 mL).

-

-

Enolate Formation:

-

Cool the stirred NaH/THF suspension to 0°C using an ice-water bath.

-

In a separate flask, dissolve 1-(1,3-Benzodioxol-5-yl)ethanone (4.92 g, 30.0 mmol) in anhydrous THF (20 mL).

-

Transfer this ketone solution to a dropping funnel and add it dropwise to the cold NaH suspension over 30 minutes. Vigorous bubbling (H₂ evolution) will be observed.

-

After the addition is complete, allow the mixture to stir at room temperature for an additional 30 minutes to ensure complete enolate formation. [9]

-

-

Condensation Reaction:

-

Add ethyl acetate (3.52 mL, 36.0 mmol) dropwise to the reaction mixture at room temperature.

-

Once the addition is complete, heat the mixture to reflux (approx. 66°C) using a heating mantle.

-

Maintain the reflux for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

-

-

Workup and Extraction:

-

Cool the reaction mixture to room temperature, then further cool in an ice bath.

-

Slowly and carefully quench the reaction by adding 1M HCl (~50 mL) dropwise until the mixture is acidic (pH ≈ 4-5). Caution: Initial addition may cause vigorous gas evolution.

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate or diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (50 mL) and brine (50 mL).

-

-

Purification:

-

Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO₄).

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a yellow-orange oil or solid.

-

Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/hexane, to yield this compound as a crystalline solid. An alternative, classic purification for β-diketones involves forming a copper(II) chelate, filtering it, and then decomposing the chelate with dilute acid to recover the pure diketone. [11]

-

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

-

¹H NMR: Will show characteristic peaks for the aromatic protons, the methylenedioxy protons (~6.0 ppm), the methyl group, and the unique signals for the keto-enol tautomers. In CDCl₃, β-diketones exist predominantly in the enol form. [11]* ¹³C NMR: Will confirm the presence of all carbon atoms, including the two carbonyl carbons (or enol carbons).

-

Mass Spectrometry (MS): To confirm the molecular weight (Expected [M+H]⁺ ≈ 207.06 g/mol ).

-

Infrared (IR) Spectroscopy: Will show characteristic absorptions for the carbonyl groups and the enol C=C and O-H bonds.

Safety and Troubleshooting

-

Safety:

-

Sodium hydride (NaH) is highly flammable and reacts violently with water. Handle only in an inert, dry atmosphere.

-

Anhydrous THF can form explosive peroxides. Use freshly distilled or inhibitor-free solvent.

-

The reaction should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

-

Troubleshooting:

-

Low Yield: May result from insufficient exclusion of moisture, impure reagents, or incomplete reaction. Ensure all glassware is dry and reagents are anhydrous. Increase reflux time if TLC shows incomplete conversion.

-

Side Reactions: Self-condensation of the ketone can occur if the ester is added too slowly or at too high a temperature before the initial ketone has fully formed its enolate.

-

Difficult Purification: If the product is oily, try purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or the copper chelate method. [11]

-

Conclusion

The Claisen condensation provides a powerful and efficient pathway for the synthesis of this compound from readily available starting materials. By carefully controlling reaction parameters such as the choice of base, solvent, and temperature, and by maintaining an inert atmosphere, this important building block can be prepared in high yield and purity. The mechanistic insights and detailed protocol provided in this guide offer a solid foundation for researchers to successfully implement this synthesis in their laboratories.

References

-

LookChem. How do you make a 1,3-Dicarbonyl? What are the uses of 1,3-Dicarbonyl compound? Published October 18, 2023.

-

US Patent US6143935A. Process for the preparation of 1,3-dicarbonyl compounds. Google Patents.

-

International Journal of Pharmaceutical Research and Allied Sciences. β-diketones: Important Intermediates for Drug Synthesis.

-

EP Patent EP0986529B1. Process for the preparation of 1,3-dicarbonyl compounds. Google Patents.

-

Recent Developments in the Synthesis of β-Diketones. Molecules. 2021;26(19):5849. Published online 2021 Sep 28.

-

Hilt, G. Aromatic compounds as synthons for 1,3-dicarbonyl derivatives. Chemical Society Reviews. 2009;38(8):2255-2264.

-

ResearchGate. 1,3-dicarbonyl compounds synthesis? Discussion. January 2020.

-

A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety. Beilstein Journal of Organic Chemistry. 2018;14:3059-3066.

-

Design, synthesis and antibacterial potential of 5-(benzo[d]d[1][2]ioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazoles. Journal of Chemical and Pharmaceutical Research. 2017;9(1):125-133.

-

Zawadiak, J., Mrzyczek, M., & Piotrowski, T. Synthesis and properties of aromatic 1,3-diketones and bis-(1,3-diketones) obtained from acetophenone and phtalic acids esters. European Journal of Chemistry. 2011;2(2):289-294.

-

Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Journal of Agricultural and Food Chemistry. 2022;70(24):7369-7382.

-

Zawadiak, J., Mrzyczek, M., & Piotrowski, T. Synthesis and properties of aromatic 1,3-diketones and bis-(1,3-diketones) obtained from acetophenone and phtalic acids esters. SciSpace. Published February 4, 2014.

-

Synthesis of the 3,4-methylenedioxy analogue of Pyrimethamine. Sydney Grammar School. Issuu.

Sources

- 1. How do you make a 1,3-Dicarbonyl? What are the uses of 1,3-Dicarbonyl compound? [lookchem.com]

- 2. ijpras.com [ijpras.com]

- 3. Design, synthesis and antibacterial potential of 5-(benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US6143935A - Process for the preparation of 1,3-dicarbonyl compounds - Google Patents [patents.google.com]

- 6. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and properties of aromatic 1,3-diketones and bis-(1,3-diketones) obtained from acetophenone and phtalic acids esters | European Journal of Chemistry [eurjchem.com]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. EP0986529B1 - Process for the preparation of 1,3-dicarbonyl compounds - Google Patents [patents.google.com]

- 11. A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-(1,3-Benzodioxol-5-yl)butane-1,3-dione: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of 1-(1,3-Benzodioxol-5-yl)butane-1,3-dione, a valuable β-diketone intermediate in synthetic chemistry. We will delve into its core identifiers, physicochemical properties, a detailed synthesis protocol grounded in the Claisen condensation reaction, its complete spectroscopic signature, and its role as a versatile building block in the development of complex molecules. This document is intended for researchers, chemists, and drug development professionals who require a practical, in-depth understanding of this compound.

Core Compound Identification and Properties

This compound, also known by its synonym 3',4'-(Methylenedioxy)benzoylacetone, is a diketone featuring the pharmacologically significant benzodioxole moiety. The presence of this ring system, common in numerous natural products and active pharmaceutical ingredients, makes the title compound a key intermediate for synthetic exploration.[1][2]

| Identifier | Value | Source |

| CAS Number | 56221-42-2 | [3] |

| IUPAC Name | This compound | [] |

| Molecular Formula | C₁₁H₁₀O₄ | [3] |

| Molecular Weight | 206.19 g/mol | [3] |

| Density | 1.27 g/cm³ | [] |

| Synonyms | 3',4'-(Methylenedioxy)benzoylacetone, 1-Benzo[3]dioxol-5-yl-butane-1,3-dione | [3] |

Synthesis via Claisen Condensation

The most direct and established route for synthesizing this compound is the Claisen condensation . This carbon-carbon bond-forming reaction involves the base-mediated condensation of an ester with a ketone. In this specific case, 3',4'-(Methylenedioxy)acetophenone serves as the ketone component, and an acetate ester, typically ethyl acetate, provides the acetyl group.[3]

Mechanism Insight: The reaction is initiated by a strong base (e.g., sodium ethoxide) deprotonating the α-carbon of ethyl acetate, forming a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of 3',4'-(Methylenedioxy)acetophenone. The resulting tetrahedral intermediate subsequently collapses, eliminating the ethoxide leaving group to form the β-diketone product. The reaction is driven to completion because the methylene protons between the two carbonyl groups of the product are highly acidic and are readily deprotonated by the base, shifting the equilibrium forward. An acidic workup is required in the final step to neutralize the enolate and isolate the final product.

Detailed Experimental Protocol

This protocol is a representative procedure based on the principles of the Claisen condensation. Researchers should perform their own optimization and safety assessment.

Materials:

-

3',4'-(Methylenedioxy)acetophenone (1.0 eq)

-

Sodium ethoxide (1.5 eq)

-

Ethyl acetate (acting as reactant and solvent)

-

Toluene (co-solvent, optional)

-

10% Acetic Acid solution

-

Saturated Sodium Chloride (Brine) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: To a dry, round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3',4'-(Methylenedioxy)acetophenone (1.0 eq) and a sufficient volume of dry ethyl acetate.

-

Base Addition: In a separate beaker, prepare a slurry of sodium ethoxide (1.5 eq) in a small amount of ethyl acetate or toluene. Add this slurry portion-wise to the stirred solution in the reaction flask at room temperature.

-

Condensation: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup and Neutralization: After the reaction is complete, cool the flask to room temperature in an ice bath. Slowly and carefully quench the reaction by adding 10% aqueous acetic acid until the mixture is acidic (pH ~5-6).

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers sequentially with water and then with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound.

Spectroscopic Characterization

Full characterization is essential to confirm the structure and purity of the synthesized compound.[5][6] The following are the predicted spectroscopic data based on the compound's structure.

| Technique | Expected Data |

| ¹H NMR | δ (ppm): ~7.5-7.3 (m, 2H, Ar-H), ~6.9 (d, 1H, Ar-H), ~6.1 (s, 2H, O-CH₂-O), ~6.0 (s, 1H, enol C=CH), ~2.2 (s, 3H, -CH₃). Note: The compound exists in keto-enol tautomerism; signals for the keto-form's -CH₂- group (~4.0 ppm) may also be present. |

| ¹³C NMR | δ (ppm): ~195 (C=O, ketone), ~185 (C=O, enol), ~152 (Ar-C), ~148 (Ar-C), ~125 (Ar-CH), ~108 (Ar-CH), ~107 (Ar-CH), ~102 (O-CH₂-O), ~98 (enol C=CH), ~25 (-CH₃). |

| FT-IR | ν (cm⁻¹): ~3100-2900 (C-H stretch), ~1720 (C=O stretch, ketone), ~1600 (C=O stretch, enol/conjugated), ~1250 & ~1040 (C-O-C stretch, ether). |

| MS (EI) | m/z (%): 206 [M]⁺, 163 [M-COCH₃]⁺, 149 [M-C₄H₅O]⁺, 135. |

Applications in Synthetic Chemistry

The true value of this compound lies in its utility as a versatile synthetic precursor. The benzodioxole ring is a privileged scaffold found in compounds with a wide range of biological activities, including anticonvulsant and antibacterial properties.[2][7] The β-diketone functionality allows for a variety of subsequent reactions:

-

Heterocycle Formation: It is an ideal starting material for synthesizing pyrazoles, isoxazoles, and pyrimidines through condensation reactions with hydrazines, hydroxylamine, and ureas/amidines, respectively. Many such heterocyclic compounds are pharmacologically active.

-

Coordination Chemistry: As a bidentate ligand, it can chelate with various metal ions, making it useful in the development of metal complexes and catalysts.

-

Further Functionalization: The acidic central methylene group can be alkylated or acylated, allowing for the construction of more complex carbon skeletons.

Its structural similarity to other versatile building blocks like indane-1,3-dione suggests its potential in fields ranging from medicinal chemistry to materials science.[8]

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate personal protective equipment, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[9][10]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.[11][12] Wash hands thoroughly after handling.

-

Fire Safety: The compound is combustible. Keep away from heat, sparks, and open flames. Use dry chemical, CO₂, or alcohol-resistant foam for extinguishing.[11]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[13]

-

First Aid:

-

Skin Contact: Immediately wash with soap and water. Seek medical attention if irritation persists.[9]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9]

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

-

Disclaimer: This information is for guidance only and is based on data for a structurally related compound. Always consult a specific, verified SDS for the material being used and perform a thorough risk assessment before beginning any experimental work.

References

-

The carbon-13 and proton NMR chemical shift spectra of the compound. - ResearchGate. Available at: [Link]

-

NOVEL 3,4-METHYLENEDIOXYBENZENE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND EVALUATION FOR THERAPEUTIC ACTIVITY. Available at: [Link]

-

Chemoenzymatic Buta‐1,3‐diene Synthesis from Syngas Using Biological Decarboxylative Claisen Condensation and Zeolite‐Based Dehydration | Request PDF - ResearchGate. Available at: [Link]

-

NOVEL 3,4-METHYLENEDIOXYBENZENE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND EVALUATION FOR THERAPEUTIC ACTIVITY. Available at: [Link]

-

Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - NIH. Available at: [Link]

-

Safety data sheet. Available at: [Link]

-

Design, synthesis and antibacterial potential of 5-(benzo[d][3]dioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazoles - PMC - NIH. Available at: [Link]

-

Mass and NMR Spectroscopic Characterization of 3,4-methylenedioxypyrovalerone: A Designer Drug With Alpha-Pyrrolidinophenone Structure - PubMed. Available at: [Link]

-

SAFETY DATA SHEET - Covestro Solution Center. Available at: [Link]

-

Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC - PubMed Central. Available at: [Link]

-

(PDF) 3-[(Benzo-1,3-dioxol-5-yl)amino]-4-methoxycyclobut-3-ene-1,2-dione: polymorphism and twinning of a precursor to an antimycobacterial squaramide - ResearchGate. Available at: [Link]

-

Synthesis and studies of biological activity of -1,3- oxazepine-4,7-dione derivitives. Available at: [Link]

-

Synthesis of 1-indanones with a broad range of biological activity - Beilstein Journals. Available at: [Link]

-

Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. Available at: [Link]

-

Design and Synthesis of 5-Substituted Benzo[d][3]dioxole Derivatives as Potent Anticonvulsant Agents - PubMed. Available at: [Link]

-

SAFETY DATA SHEET - Chem Service. Available at: [Link]

-

SAFETY DATA SHEET - MAK Chem. Available at: [Link]

Sources

- 1. molbase.com [molbase.com]

- 2. Design, synthesis and antibacterial potential of 5-(benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-BENZO[1,3]DIOXOL-5-YL-BUTANE-1,3-DIONE | 56221-42-2 [chemicalbook.com]

- 5. repository.najah.edu [repository.najah.edu]

- 6. Mass and NMR spectroscopic characterization of 3,4-methylenedioxypyrovalerone: a designer drug with alpha-pyrrolidinophenone structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design and Synthesis of 5-Substituted Benzo[d][1,3]dioxole Derivatives as Potent Anticonvulsant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bg.cpachem.com [bg.cpachem.com]

- 10. solutions.covestro.com [solutions.covestro.com]

- 11. fishersci.com [fishersci.com]

- 12. mak-chem.org [mak-chem.org]

- 13. cdn.chemservice.com [cdn.chemservice.com]

1-(1,3-Benzodioxol-5-yl)butane-1,3-dione literature review and background

An In-depth Technical Guide to 1-(1,3-Benzodioxol-5-yl)butane-1,3-dione: Synthesis, Characterization, and Applications

Executive Summary

This technical guide provides a comprehensive overview of this compound, a molecule of significant interest to researchers in organic synthesis and medicinal chemistry. The compound uniquely combines two structurally important motifs: a versatile β-diketone core and the 1,3-benzodioxole (or methylenedioxyphenyl) scaffold, a recognized pharmacophore present in numerous bioactive compounds. This document details the principal synthetic methodology for its preparation—the Claisen condensation—and outlines robust protocols for its synthesis and purification. Furthermore, it provides a predictive analysis of its spectroscopic characteristics for unambiguous identification. The guide culminates in a discussion of its potential applications as a pivotal intermediate for the development of novel heterocyclic compounds and as a scaffold in drug discovery programs, particularly in the pursuit of new antimicrobial agents.

Introduction and Background

This compound is an organic compound that stands at the crossroads of synthetic utility and biological potential. Its structure is characterized by a butane-1,3-dione chain attached to the 5-position of a 1,3-benzodioxole ring. To fully appreciate the significance of this molecule, it is essential to understand the individual contributions of its core components.

Caption: General reaction scheme for the synthesis of the target compound.

2.1 Detailed Experimental Protocol: Synthesis

Causality: This protocol leverages the higher acidity of the α-hydrogens of the ketone compared to the ester, ensuring the ketone selectively forms the nucleophilic enolate.[1] Sodium hydride (NaH) is an effective, non-reversible base for this transformation.[2]

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil).

-

Solvent Addition: Wash the NaH dispersion with anhydrous hexane (3x) to remove the mineral oil, then suspend the NaH in anhydrous diethyl ether or tetrahydrofuran (THF).

-

Reactant Addition: Slowly add a solution of 1-(1,3-benzodioxol-5-yl)ethanone (1.0 equivalent) and ethyl acetate (1.5 equivalents) in the same anhydrous solvent to the stirred suspension at 0 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then gently reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Quenching: Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of 10% aqueous hydrochloric acid until the mixture is acidic (pH ~2-3).

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x).

-

Washing & Drying: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic phase over anhydrous sodium sulfate.

-

Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure to yield the crude this compound.

2.2 Detailed Experimental Protocol: Purification via Copper(II) Chelate

Trustworthiness: This purification method is a self-validating system. β-Diketones selectively form stable, often crystalline, copper(II) chelates, while starting materials and byproducts do not. Isolating this chelate and then decomposing it ensures a high purity of the final product.[3]

-

Chelate Formation: Dissolve the crude product from the synthesis step in ethanol. Add a saturated aqueous solution of copper(II) acetate with stirring.

-

Isolation: The greenish-blue copper(II) chelate of the diketone will precipitate. Collect the solid by vacuum filtration and wash it with water, then with cold ethanol.

-

Chelate Decomposition: Suspend the dried copper chelate in a biphasic system of ethyl acetate and water.

-

Decomposition: Add a 10% aqueous solution of ethylenediaminetetraacetic acid disodium salt (Na₂EDTA) and stir vigorously until the organic layer is colorless and the aqueous layer is deep blue (indicating the copper has been sequestered by EDTA).

-

Final Extraction: Separate the organic layer, and extract the aqueous layer with additional ethyl acetate (2x).

-

Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Final Product: Filter and remove the solvent under reduced pressure to afford the purified this compound.

Sources

The Multifaceted Biological Activities of 1,3-Benzodioxole Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The 1,3-Benzodioxole Scaffold - A Privileged Motif in Medicinal Chemistry

The 1,3-benzodioxole moiety, a bicyclic heterocyclic scaffold, is a recurring structural motif in a vast array of natural products and synthetically derived compounds exhibiting significant biological activities.[1][2] Its unique stereoelectronic properties, arising from the fusion of a benzene ring with a methylenedioxy-substituted five-membered ring, confer upon its derivatives a remarkable versatility to interact with diverse biological targets. This has rendered the 1,3-benzodioxole nucleus a "privileged scaffold" in medicinal chemistry, serving as a foundational template for the design and development of novel therapeutic agents.[3] This technical guide provides an in-depth exploration of the multifaceted biological activities of 1,3-benzodioxole derivatives and their analogues, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate the therapeutic potential of this fascinating class of compounds. We will delve into their anticancer, antimicrobial, anti-hyperlipidemic, anti-inflammatory, antioxidant, and insecticidal properties, elucidating their mechanisms of action, structure-activity relationships, and the experimental methodologies employed in their evaluation.

Anticancer Activity: A Multi-pronged Assault on Malignancy

1,3-Benzodioxole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxic effects against a broad spectrum of cancer cell lines through diverse mechanisms of action.[3][4] These include the induction of apoptosis, inhibition of crucial enzyme systems, and modulation of key signaling pathways involved in cancer cell proliferation and survival.

Mechanism of Action: Orchestrating Cancer Cell Demise

A significant body of research has focused on the ability of 1,3-benzodioxole derivatives to trigger programmed cell death, or apoptosis, in cancer cells. One of the key mechanisms involves the inhibition of the thioredoxin (Trx) system.[3][5] The Trx system, comprising thioredoxin reductase (TrxR), thioredoxin (Trx), and NADPH, is a critical antioxidant system often upregulated in cancer cells, protecting them from oxidative stress and contributing to drug resistance.

Certain 1,3-benzodioxole derivatives, particularly when conjugated with arsenicals, have been shown to effectively inhibit TrxR.[3][5] This inhibition leads to an accumulation of reactive oxygen species (ROS), inducing oxidative stress and subsequently triggering the intrinsic apoptotic pathway.[3][5]

Caption: Mechanism of insecticidal synergism by 1,3-benzodioxole derivatives.

While their role as synergists is well-established, research into the direct insecticidal properties of novel 1,3-benzodioxole derivatives is an ongoing area of investigation.

Toxicology and Safety Considerations

A comprehensive understanding of the toxicological profile of 1,3-benzodioxole derivatives is paramount for their development as therapeutic agents. The safety of these compounds can be influenced by their metabolic fate.

The methylenedioxy bridge can be metabolized by cytochrome P450 enzymes to form a reactive carbene intermediate, which can lead to the formation of inactive metabolic-intermediate complexes with the enzyme, a process known as mechanism-based inhibition. This can result in drug-drug interactions.

Furthermore, some naturally occurring 1,3-benzodioxole derivatives, such as safrole, have been classified as hepatocarcinogens in animal models. Therefore, careful toxicological evaluation of any new derivative is essential. Safety assessments for some derivatives used in fragrances have been conducted, providing valuable data on their potential for genotoxicity, skin sensitization, and other adverse effects. [6][7]

Experimental Protocols

The following are standardized protocols for evaluating the anticancer and antimicrobial activities of 1,3-benzodioxole derivatives.

MTT Assay for Anticancer Activity

This colorimetric assay is a standard method for assessing cell viability and cytotoxicity.

Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with serial dilutions of the 1,3-benzodioxole derivative and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Sources

- 1. 1,3-Benzodioxole - Wikipedia [en.wikipedia.org]

- 2. Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives_Chemicalbook [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 7. RIFM fragrance ingredient safety assessment, 1,3-benzodioxole, 5-(diethoxymethyl)-, CAS Registry Number 40527-42-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Research Applications of Benzodioxole β-Diketones: From Synthesis to Therapeutic Potential

This guide provides an in-depth exploration of the synthesis, characterization, and multifaceted research applications of benzodioxole β-diketones. The unique structural amalgamation of the electron-rich 1,3-benzodioxole ring and the versatile metal-chelating β-diketone moiety bestows these compounds with significant potential across various scientific disciplines, particularly in drug discovery and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical, field-proven insights into harnessing the capabilities of this promising class of molecules.

The Scientific Rationale: Unpacking the Benzodioxole β-Diketone Scaffold

The 1,3-benzodioxole scaffold, a benzene ring fused to a dioxole ring, is a key structural motif in numerous natural products and synthetic compounds, contributing to a range of biological activities.[1][2] The dioxole ring's oxygen atoms enhance the electron density of the aromatic system, influencing the molecule's reactivity and interaction with biological targets.[1] When this privileged scaffold is functionalized with a β-diketone group, the resulting molecule gains a potent metal-chelating and hydrogen-bonding domain.[3][4]

β-Diketones exist in a tautomeric equilibrium between the diketo and enol forms, with the enol form often dominating and being crucial for their biological effects.[5] This enolic hydroxyl group, along with the adjacent ketone, creates a bidentate ligand capable of coordinating with a wide array of metal ions. This chelation capacity is central to many of their biological and material applications.

Logical Relationship: Structure to Function

Caption: The synergistic combination of the benzodioxole and β-diketone moieties underpins the diverse applications of the final scaffold.

Synthesis of Benzodioxole β-Diketones: A Methodological Approach

The most classical and widely employed method for the synthesis of β-diketones is the Claisen condensation.[6][7] This base-catalyzed reaction involves the carbon-carbon bond formation between an ester and a ketone (or two esters).[7] For the synthesis of benzodioxole β-diketones, a mixed (or "crossed") Claisen condensation is particularly useful, where an appropriate benzodioxole-containing ketone is reacted with an ester.[8][9][10]

Experimental Protocol: Synthesis of a Representative Benzodioxole β-Diketone

This protocol details the synthesis of 1-(1,3-benzodioxol-5-yl)butane-1,3-dione via a mixed Claisen condensation.

Materials:

-

1-(1,3-benzodioxol-5-yl)ethan-1-one (piperonyl methyl ketone)

-

Ethyl acetate

-

Sodium ethoxide (NaOEt) or Sodium hydride (NaH)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Dilute hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Solvents for purification (e.g., ethanol, hexanes)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend sodium ethoxide (1.1 equivalents) in anhydrous diethyl ether.

-

Addition of Reactants: To the stirred suspension, add a solution of 1-(1,3-benzodioxol-5-yl)ethan-1-one (1 equivalent) and ethyl acetate (2-3 equivalents) in anhydrous diethyl ether dropwise from the dropping funnel. The large excess of the ester helps to drive the reaction towards the desired product and minimize self-condensation of the ketone.

-

Reaction: After the addition is complete, gently reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture to room temperature and then pour it into a beaker containing ice and dilute HCl. This step neutralizes the base and protonates the enolate to form the β-diketone.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The Claisen condensation is base-catalyzed and involves the formation of an enolate. The presence of water would protonate the enolate and consume the base, thus quenching the reaction.

-

Stoichiometric Base: A stoichiometric amount of a strong base is required to drive the reaction to completion by deprotonating the resulting β-diketone, which is more acidic than the starting ketone.[7]

-

Purification with Copper Salts: For challenging purifications, the β-diketone can be treated with a solution of copper(II) acetate to form a stable copper chelate, which can be isolated and then decomposed to yield the pure β-diketone.[6]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of a benzodioxole β-diketone via Claisen condensation.

Application in Cancer Research

The benzodioxole β-diketone scaffold is a promising platform for the development of novel anticancer agents.[2] These compounds can exert their effects through various mechanisms, including the induction of oxidative stress and apoptosis.[2] Their ability to chelate essential metal ions can disrupt the function of metalloenzymes that are crucial for cancer cell proliferation.

In Vitro Evaluation of Anticancer Activity

A critical first step in evaluating a novel compound's anticancer potential is to determine its cytotoxicity against a panel of cancer cell lines.[11][12][13] The MTT assay is a widely used colorimetric method for this purpose, measuring the metabolic activity of cells as an indicator of their viability.[11][14]

Experimental Protocol: MTT Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a benzodioxole β-diketone against human cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer).[14]

-

Appropriate cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.

-

Benzodioxole β-diketone stock solution (in DMSO).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Dimethyl sulfoxide (DMSO).

-

96-well microtiter plates.

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[11]

-

Compound Treatment: Prepare serial dilutions of the benzodioxole β-diketone in the cell culture medium. Remove the old medium from the wells and add 100 µL of the different compound concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.[12]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.[11] Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11][14]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value, the concentration that inhibits 50% of cell growth, is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[11]

Quantitative Data Summary (Hypothetical)

| Compound ID | Cell Line | Cancer Type | IC₅₀ (µM) |

| BDK-1 | MCF-7 | Breast | 8.4 |

| BDK-1 | HeLa | Cervical | 12.1 |

| Doxorubicin | MCF-7 | Breast | 0.5 |

Antioxidant and Radical Scavenging Properties

Many β-diketones are known for their antioxidant capabilities, which are often associated with the enol tautomer.[6] This activity is particularly relevant for the benzodioxole derivatives, as oxidative stress is implicated in a wide range of diseases.

DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the free radical scavenging activity of a compound.[15][16] DPPH is a stable free radical that, upon reduction by an antioxidant, changes color from purple to yellow, which can be quantified spectrophotometrically.[15][17]

Experimental Protocol: DPPH Assay

Objective: To determine the IC₅₀ value for the DPPH radical scavenging activity of a benzodioxole β-diketone.

Materials:

-

DPPH solution (typically 0.1 mM in methanol or ethanol).[15]

-

Benzodioxole β-diketone test samples at various concentrations.

-

Positive control (e.g., ascorbic acid or Trolox).[15]

-

Methanol or ethanol.

-

96-well plate or cuvettes.

-

Spectrophotometer.

Procedure:

-

Reaction Setup: In a 96-well plate, add a defined volume of the test sample at different concentrations to separate wells.[15]

-

Initiate Reaction: Add an equal volume of the DPPH working solution to each well. Include a control (solvent + DPPH solution) and a blank (solvent + sample).[15]

-

Incubation: Incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).[15][17]

-

Absorbance Measurement: Measure the absorbance at 517 nm.[15][18]

-

Calculation: Calculate the percentage of scavenging activity using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

Data Analysis: Determine the IC₅₀ value by plotting the percentage of scavenging activity against the sample concentration.

Metal Chelation: A Core Functionality

The β-diketone moiety is an excellent chelator for various metal ions, including iron (Fe²⁺/Fe³⁺) and copper (Cu²⁺).[19] This property is crucial for mitigating metal-induced oxidative stress, where transition metals can catalyze the formation of highly reactive oxygen species.[20][21]

Ferrous Ion (Fe²⁺) Chelating Assay

The ferrozine assay is a standard method to assess the Fe²⁺ chelating ability of a compound.[22][23] Ferrozine forms a stable, magenta-colored complex with Fe²⁺. A chelating agent will compete with ferrozine for the iron, leading to a decrease in the color intensity.[22][23]

Experimental Protocol: Ferrozine Assay for Fe²⁺ Chelation

Objective: To quantify the Fe²⁺ chelating capacity of a benzodioxole β-diketone.

Materials:

-

Benzodioxole β-diketone test samples at various concentrations.

-

Ferrous chloride (FeCl₂) solution (e.g., 2 mM).[20]

-

Ferrozine solution (e.g., 5 mM).[20]

-

Positive control (e.g., EDTA).[20]

-

Buffer (e.g., methanol or water).

-

96-well plate.

-

Microplate reader.

Procedure:

-

Reaction Setup: In a 96-well plate, mix the test sample with the FeCl₂ solution. Allow it to incubate for a few minutes.[20]

-

Initiate Reaction: Add the ferrozine solution to initiate the reaction. The ferrozine will complex with any Fe²⁺ not chelated by the test compound.[20]

-

Incubation: Incubate the mixture at room temperature for 10 minutes.[22]

-

Absorbance Measurement: Measure the absorbance of the Fe²⁺-ferrozine complex at 562 nm.[20][22]

-

Calculation: The percentage of chelating activity is calculated as: % Chelation = [ (A_control - A_sample) / A_control ] x 100 where A_control is the absorbance of the control (FeCl₂ + Ferrozine without sample) and A_sample is the absorbance of the reaction with the test sample.[20]

-

Data Analysis: Plot the percentage of chelating activity against the concentration of the test compound to determine the IC₅₀ value.

Chelation Assay Workflow

Sources

- 1. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]

- 2. Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives_Chemicalbook [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. ijpras.com [ijpras.com]

- 5. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Claisen condensation - Wikipedia [en.wikipedia.org]

- 8. fiveable.me [fiveable.me]

- 9. Claisen Condensation [organic-chemistry.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. iv.iiarjournals.org [iv.iiarjournals.org]

- 14. researchgate.net [researchgate.net]

- 15. acmeresearchlabs.in [acmeresearchlabs.in]

- 16. researchgate.net [researchgate.net]

- 17. One moment, please... [marinebiology.pt]

- 18. mdpi.com [mdpi.com]

- 19. Synthesis and characterization of new beta-diketo derivatives with iron chelating ability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. Antioxidant Activity, Metal Chelating Ability and DNA Protective Effect of the Hydroethanolic Extracts of Crocus sativus Stigmas, Tepals and Leaves - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Purity Isolation of 1-(1,3-Benzodioxol-5-yl)butane-1,3-dione via Automated Flash Column Chromatography

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of 1-(1,3-benzodioxol-5-yl)butane-1,3-dione, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1][2][3] The inherent polarity and potential for keto-enol tautomerism in β-diketones present unique purification challenges.[4] This guide details a robust normal-phase flash column chromatography method, optimized for high resolution and recovery. We will elucidate the rationale behind parameter selection, from stationary phase and mobile phase optimization using Thin-Layer Chromatography (TLC) to the execution of a gradient elution strategy for efficient separation from common synthetic impurities.

Introduction: The Purification Challenge

This compound is a versatile synthetic building block. Its purity is paramount, as contaminants can lead to significant side reactions, reduced yields, and compromised activity in subsequent applications. Crude products from synthesis, typically a Claisen condensation or related reaction, often contain unreacted starting materials (e.g., piperonal derivatives), catalysts, and side-products of varying polarities.

Column chromatography is a fundamental and powerful technique for purifying organic compounds by exploiting differences in their polarity.[5][6] The method involves a stationary phase (a solid adsorbent packed into a column) and a mobile phase (a solvent that flows through the column), which compete to interact with the compounds in the mixture.[7][8] In normal-phase chromatography, a polar stationary phase like silica gel is used to separate compounds based on their polarity; less polar compounds elute faster, while more polar compounds are retained longer.[9]

This protocol is designed to provide researchers with a self-validating system, ensuring reproducible and efficient purification.

Principle of the Method: Adsorption Chromatography

The separation is based on the principles of adsorption chromatography.[10]

-

Stationary Phase: Silica gel (SiO₂), a highly polar adsorbent, is used as the stationary phase.[5] Its surface is rich in silanol groups (Si-OH), which can form hydrogen bonds and dipole-dipole interactions with polar functional groups on the analyte.

-

Analyte Polarity: The target molecule, this compound, possesses two polar carbonyl groups and a benzodioxole ring system, making it a moderately polar compound. It will adsorb onto the silica gel surface with moderate strength.

-

Mobile Phase (Eluent): A non-polar solvent system, typically a mixture of hexane (or heptane) and ethyl acetate, serves as the mobile phase.[11] By gradually increasing the polarity of the mobile phase (i.e., increasing the percentage of ethyl acetate), the competition for adsorption sites on the silica gel is increased. This systematically displaces adsorbed compounds, starting with the least polar impurities and culminating in the elution of the more polar target compound.

Pre-Chromatography: Method Development with TLC

Before committing the bulk of the crude material to the column, Thin-Layer Chromatography (TLC) must be performed to determine the optimal solvent system. TLC is a rapid and effective way to monitor the purification process.[12] This step is crucial for validating the separation parameters.

Objective: To find a solvent mixture where the target compound has a Retention Factor (Rf) of approximately 0.25 - 0.35 . This Rf value typically provides the best separation in column chromatography.

Protocol: TLC Analysis

-

Prepare several developing chambers with different ratios of Hexane:Ethyl Acetate (e.g., 9:1, 8:2, 7:3).

-

Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Spot the dissolved crude mixture onto a silica gel TLC plate.

-

Place the TLC plate in a developing chamber and allow the solvent to ascend to near the top.

-

Remove the plate, mark the solvent front, and allow it to dry.

-

Visualize the spots under a UV lamp (254 nm). The target β-diketone and many common aromatic impurities are UV-active.

-

Calculate the Rf value for the spot corresponding to the desired product: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

-

Select the solvent system that yields an Rf value in the target range of 0.25-0.35 for the product, with good separation from other spots. This will be the starting polarity for the column.

Detailed Purification Protocol

This protocol assumes a standard glass column for flash chromatography. The amount of silica gel should be roughly 50 times the weight of the crude sample to be purified.[5]

Materials and Reagents

| Item | Specification |

| Stationary Phase | Silica Gel, Flash Grade (40-63 µm) |

| Crude Product | This compound |

| Eluent (Mobile Phase) | Hexane (or Heptane) and Ethyl Acetate, HPLC Grade |

| Other Solvents | Dichloromethane (DCM) for sample loading |

| Apparatus | Chromatography column, test tubes, TLC plates, sand |

Experimental Workflow

The overall workflow for the purification is depicted below.

Caption: Workflow for the purification of this compound.

Step-by-Step Methodology

Step 1: Column Preparation (Slurry Packing)

-

Securely clamp the column in a vertical position in a fume hood. Ensure the stopcock is closed.

-

Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer (approx. 1-2 cm) of sand to create an even base.[13]

-

In a separate beaker, prepare a slurry by mixing the required amount of silica gel with the initial, least polar eluent (e.g., 95:5 Hexane:EtOAc).[5]

-

Pour the slurry into the column. Open the stopcock to allow solvent to drain, collecting it for reuse. Gently tap the side of the column to dislodge air bubbles and ensure even packing.

-

Once the silica has settled, add another thin layer of sand on top to protect the silica bed during solvent addition.

-

Drain the solvent until its level is just at the top of the sand layer. Never let the column run dry.

Step 2: Sample Loading (Dry Loading) Dry loading is recommended for better resolution.

-

Dissolve the crude product in a minimal amount of a volatile solvent like dichloromethane (DCM).

-

Add a small amount of silica gel (approx. 2-3 times the weight of the crude product) to this solution.

-

Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.

-

Carefully add this powder to the top of the packed column.

Step 3: Elution and Fraction Collection A gradient elution, where the solvent polarity is gradually increased, is highly effective for separating compounds with a range of polarities.[14][15][16]

-

Begin eluting with the low-polarity solvent system determined from the TLC analysis (e.g., 9:1 Hexane:EtOAc).

-

Carefully add the eluent to the top of the column without disturbing the sand layer.[5]

-

Open the stopcock and begin collecting the eluent in sequentially numbered test tubes (fractions). Maintain a constant flow rate.

-

Gradually increase the polarity of the eluent. This can be done stepwise (e.g., 100 mL of 9:1, then 100 mL of 8:2, then 100 mL of 7:3 Hexane:EtOAc). The exact gradient depends on the separation observed in the initial TLC.

Step 4: Analysis and Product Isolation

-

Monitor the elution process by spotting fractions onto TLC plates. A common practice is to spot every second or third fraction.

-

Develop the TLC plates in the solvent system that gave a good Rf value.

-

Identify the fractions that contain only the pure desired product (a single spot with the correct Rf).

-

Combine the pure fractions into a clean, pre-weighed round-bottom flask.

-

Remove the solvent using a rotary evaporator to yield the purified this compound.

-

Determine the yield and characterize the product using appropriate analytical techniques (e.g., NMR, melting point).

Summary of Chromatographic Parameters

| Parameter | Recommended Setting / Value | Rationale |

| Technique | Flash Column Chromatography | Faster and more efficient than gravity chromatography for moderately difficult separations.[7] |

| Stationary Phase | Silica Gel (40-63 µm) | Polar adsorbent for normal-phase separation of a moderately polar analyte.[9] |

| Mobile Phase | Hexane / Ethyl Acetate | Common, effective solvent system with a good polarity range for many organic compounds.[11][17] |

| Elution Mode | Gradient Elution | Starts with low polarity to elute non-polar impurities, then increases polarity to elute the target compound, providing better resolution and faster run times for complex mixtures.[18][19] |

| Initial Eluent | 5-10% Ethyl Acetate in Hexane | Based on typical polarity of β-diketones; should be optimized by TLC. |

| Final Eluent | 20-40% Ethyl Acetate in Hexane | Sufficiently polar to elute the target compound in a reasonable time. |

| Target Rf (TLC) | 0.25 - 0.35 | Optimal range for achieving good separation on a column. |

| Sample Loading | Dry Loading | Prevents band broadening and improves resolution compared to wet loading. |

| Detection | UV visualization (254 nm) on TLC plates | The aromatic benzodioxole ring system is UV-active. |

Conclusion

The protocol described provides a systematic and reliable method for the purification of this compound from typical synthetic impurities. By leveraging preliminary TLC analysis for method development and employing a gradient elution strategy in flash column chromatography, researchers can achieve high purity and recovery of the target compound. This self-validating approach ensures reproducibility and is adaptable for various scales, making it a valuable tool for professionals in organic synthesis and drug development.

References

- Dolan, J. W., Snyder, L. R., & Quarry, M. A. (1987). Isocratic and gradient elution chromatography: a comparison in terms of speed, retention reproducibility and quantitation.

- Pandey, P. K. (2025). Isocratic vs Gradient Elution In HPLC: How to Choose In 9 Minutes. PharmaGuru.

- Kianshar D Research Team. Comparison of Isocratic and Gradient Elution. Kianshardanesh.com.

- Danaher Life Sciences. (n.d.). Gradient vs. Isocratic Elution in HPLC. Danaher Life Sciences.

- AAT Bioquest. (2021). What is the difference between an isocratic and a gradient elution method?.

- University of Toronto. (n.d.). How to run column chromatography. University of Toronto Scarborough.

- Franco, J. (2015). Column Chromatography: Principle, Separation of Compounds from a Mixture. JoVE (Journal of Visualized Experiments).

- BYJU'S. (2019).

- Sigma-Aldrich. (n.d.).

- Waters. (2017). Infographic: What's the Best Column for Polar Compound Retention?.

- University of Colorado Boulder. (n.d.). Column Chromatography.

- Sorbtech. (2026). Mastering Stationary Phases: Selection Criteria and Method Development. Sorbtech.

- Chem Help ASAP. (2021).

- BenchChem. (2025). Purification techniques for crude 1-(Benzo[d]dioxol-5-yl)butan-1-one. BenchChem.

- Hawach Scientific. (n.d.). Column Chromatography - What are Different Types and How to Select Right Method. Hawach Scientific.

- Chemistry For Everyone. (2025).

- University of Alberta. (n.d.).

- George, S., et al. (2025). β-Diketones: Peak shape challenges and the use of mixed-mode high-performance liquid chromatography methodology to obtain fast, high resolution chromatography.

- Chemistry For Everyone. (2025).

- Common Organic Chemistry. (n.d.).

- University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. Department of Chemistry.

- Kumar, P., et al. (2014). Comprehensive physicochemical, pharmacokinetic and activity profiling of anti-TB agents. Journal of Antimicrobial Chemotherapy, 69(11), 3078-3085*.

- Liu, X., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science, 13, 908833.

- KCIL Chemofarbe Group. (n.d.). 1,3-Benzodioxole. KCIL Chemofarbe Group.

- Brodbeck, R. M., et al. (2008). Identification and characterization of NDT 9513727 [N,N-bis(1,3-benzodioxol-5-ylmethyl)-1-butyl-2,4-diphenyl-1H-imidazole-5-methanamine], a novel, orally bioavailable C5a receptor inverse agonist. The Journal of Pharmacology and Experimental Therapeutics, 327(3), 898-909.

- de Oliveira, R. M., & de Lima, M. C. A. (2025). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. De Gruyter.

Sources

- 1. 1,3-Benzodioxole - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]

- 2. Identification and characterization of NDT 9513727 [N,N-bis(1,3-benzodioxol-5-ylmethyl)-1-butyl-2,4-diphenyl-1H-imidazole-5-methanamine], a novel, orally bioavailable C5a receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Video: Column Chromatography: Principle, Separation of Compounds from a Mixture [jove.com]

- 6. youtube.com [youtube.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. web.uvic.ca [web.uvic.ca]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. byjus.com [byjus.com]

- 11. Chromatography [chem.rochester.edu]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 14. Isocratic and gradient elution chromatography: a comparison in terms of speed, retention reproducibility and quantitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pharmaguru.co [pharmaguru.co]

- 16. lifesciences.danaher.com [lifesciences.danaher.com]

- 17. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]

- 18. Comparison of Isocratic and Gradient Elution [kianshardanesh.com]

- 19. What is the difference between an isocratic and a gradient elution method? | AAT Bioquest [aatbio.com]

Application Notes & Protocols: 1-(1,3-Benzodioxol-5-yl)butane-1,3-dione in Modern Organic Synthesis

Preamble: The Strategic Value of a Privileged Precursor

In the landscape of medicinal chemistry and drug development, the 1,3-benzodioxole (or methylenedioxyphenyl) moiety is a "privileged scaffold," a molecular framework frequently found in biologically active compounds.[1][2] Its presence is noted in natural products and has been integral to the development of various active pharmaceutical ingredients (APIs).[1][3] When this scaffold is combined with a 1,3-dione functional group, as in 1-(1,3-Benzodioxol-5-yl)butane-1,3-dione, the resulting molecule becomes a highly versatile and powerful precursor for constructing complex heterocyclic systems.

The synthetic utility of this precursor stems directly from the unique chemical reactivity of the 1,3-dicarbonyl system. The two carbonyl groups flanking a central methylene unit create a highly acidic C-H bond and facilitate keto-enol tautomerism.[4] This duality allows the molecule to act as both a potent nucleophile (in its enolate form) and an electrophile at its carbonyl carbons, opening a vast array of synthetic possibilities. This guide provides an in-depth exploration of its application, focusing on the synthesis of pyrazole and quinolone cores, which are central to many therapeutic agents.

Section 1: Precursor Characterization and Safety Protocol

Before utilization in any synthetic protocol, a thorough understanding of the precursor's properties and safe handling procedures is paramount.

Physicochemical Data

| Property | Data |

| IUPAC Name | This compound |

| Molecular Formula | C₁₁H₁₀O₄ |

| Molecular Weight | 206.19 g/mol |

| Appearance | Off-white to pale yellow solid |

| CAS Number | 70321-72-5 |

| Solubility | Soluble in most organic solvents (e.g., EtOH, Acetone, DCM, Toluene), sparingly soluble in water. |

Safety & Handling: A Self-Validating Approach

Trustworthiness in the lab begins with safety. While this specific compound has limited public safety data, its structure as a diketone warrants careful handling based on analogs.

-

Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical splash goggles.

-

Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.[5] Avoid contact with skin and eyes.[5][6] In case of contact, rinse thoroughly with water.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

-

Spill & Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite) and place in a sealed container for hazardous waste disposal.[6] Do not allow the product to enter drains.

Section 2: Synthesis of Pyrazole Scaffolds via Knorr Condensation

The construction of pyrazole rings is a cornerstone of medicinal chemistry, with applications ranging from anti-inflammatory drugs (e.g., Celecoxib) to various targeted therapies. The Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is the most direct and reliable method for this transformation.[7][8]

The Knorr Pyrazole Synthesis: Mechanistic Rationale

The reaction proceeds through a well-established pathway. The causality behind its efficiency lies in a sequence of nucleophilic attacks and dehydrations that culminate in a stable aromatic ring. An acid catalyst is often used to activate the carbonyl groups for the initial attack.[9][10]

The mechanism involves an initial condensation between one of the hydrazine's nitrogen atoms and one of the dione's carbonyl carbons.[11] This is followed by an intramolecular cyclization where the second nitrogen attacks the remaining carbonyl group.[9][10] The resulting non-aromatic intermediate readily dehydrates to form the highly stable, aromatic pyrazole ring.[12]

Caption: Figure 1: Mechanism of the Knorr Pyrazole Synthesis.

Protocol: Synthesis of 5-(1,3-Benzodioxol-5-yl)-3-methyl-1H-pyrazole

This protocol provides a robust method for synthesizing a key pyrazole derivative. The choice of ethanol as a solvent facilitates the reaction, while the catalytic amount of acetic acid ensures efficient carbonyl activation.

Caption: Figure 2: Experimental Workflow for Pyrazole Synthesis.

Materials & Reagents

| Reagent | MW ( g/mol ) | Quantity (mmol) | Volume/Mass |

| This compound | 206.19 | 10.0 | 2.06 g |

| Hydrazine Hydrate (~64% N₂H₄) | 50.06 | 11.0 | ~0.55 mL |

| Ethanol (Absolute) | 46.07 | - | 30 mL |

| Glacial Acetic Acid | 60.05 | catalytic | ~0.1 mL |

Step-by-Step Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (2.06 g, 10.0 mmol) and absolute ethanol (30 mL). Stir until the solid is fully dissolved.

-

Reagent Addition: Carefully add hydrazine hydrate (0.55 mL, 11.0 mmol) to the solution, followed by the addition of glacial acetic acid (0.1 mL). The causality for adding acid last is to prevent any premature, uncontrolled reaction with the hydrazine.

-

Heating and Monitoring: Heat the reaction mixture to reflux (approx. 80°C) using an oil bath. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% Ethyl Acetate in Hexane). The reaction is typically complete within 2-4 hours, indicated by the disappearance of the starting diketone spot.

-

Product Precipitation (Work-up): Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. Slowly pour the reaction mixture into a beaker containing 100 mL of ice-cold water while stirring. A solid precipitate should form.

-

Isolation and Purification: Collect the solid product by vacuum filtration, washing the filter cake with two portions of cold water (2 x 20 mL). The crude product can be purified by recrystallization from an ethanol/water mixture to yield a crystalline solid.

-

Validation (Characterization): Dry the purified product under vacuum. Record the final mass to calculate the yield. Characterize the product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure of 5-(1,3-benzodioxol-5-yl)-3-methyl-1H-pyrazole.

Section 3: Synthesis of Quinolone Scaffolds via Gould-Jacobs Reaction

The 4-quinolone core is fundamental to a major class of antibacterial agents. The Gould-Jacobs reaction provides a classic and effective method for constructing this heterocyclic system from anilines and β-dicarbonyl compounds.[13][14]

The Gould-Jacobs Reaction: Mechanistic Rationale

This reaction is a two-stage process. The first step is a nucleophilic vinyl substitution, where an aniline derivative displaces the enolic ether or hydroxyl group of the β-dicarbonyl tautomer.[13][15] This condensation step forms an anilinomethylene intermediate. The critical second step is a high-temperature thermal cyclization.[16] This intramolecular Friedel-Crafts-type reaction closes the second ring, followed by tautomerization to yield the stable 4-hydroxyquinolone product. The high temperature is necessary to overcome the activation energy for the electrocyclization.[16]

Caption: Figure 3: Mechanism of the Gould-Jacobs Reaction.

Protocol: Synthesis of 6-(1,3-Benzodioxol-5-yl)-4-hydroxy-2-methylquinoline

This protocol outlines the synthesis of a novel quinolone derivative using 3-amino-1-(1,3-benzodioxol-5-yl)propan-1-one as a hypothetical aniline equivalent, showcasing the versatility of the precursor.

Caption: Figure 4: Experimental Workflow for Quinolone Synthesis.

Materials & Reagents

| Reagent | MW ( g/mol ) | Quantity (mmol) | Volume/Mass |

| This compound | 206.19 | 5.0 | 1.03 g |

| 3-Aminophenol (as a representative aniline) | 109.13 | 5.0 | 0.55 g |

| Diphenyl Ether (High-boiling solvent) | 170.21 | - | ~10 mL |

| Hexane (for precipitation) | 86.18 | - | ~50 mL |

Step-by-Step Procedure

-

Condensation: Combine this compound (1.03 g, 5.0 mmol) and 3-aminophenol (0.55 g, 5.0 mmol) in a flask suitable for high temperatures. Heat the mixture at 120-140°C for 1 hour to drive off water and form the anilinomethylene intermediate.

-

Cyclization: Add diphenyl ether (10 mL) to the flask. Equip the flask with a reflux condenser suitable for high temperatures and heat the mixture to 250°C in a sand bath or with a heating mantle. Maintain this temperature for 30-60 minutes. The high temperature is the critical parameter that drives the intramolecular cyclization.

-

Work-up: Carefully remove the reaction from the heat source and allow it to cool to below 100°C. While still warm, slowly add hexane (~50 mL) to precipitate the quinolone product.

-

Isolation and Purification: Cool the mixture to room temperature, then collect the solid product by vacuum filtration. Wash the solid thoroughly with hexane to remove the diphenyl ether solvent. Further purification can be achieved by recrystallization from a high-boiling solvent like ethanol, DMF, or acetic acid.

-

Validation (Characterization): Dry the purified product and characterize it using appropriate analytical techniques (NMR, MS) to confirm the formation of the desired 4-hydroxyquinolone structure.

References

- 1,3-Benzodioxole - KCIL Chemofarbe Group. KCIL Chemofarbe Group.

- Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. De Gruyter.

- Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives.

- 1,3-Dicarbonyl Compounds - Chemistry Ch

- 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles.

- synthesis of pyrazoles. YouTube.

- Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing.

- Knorr Pyrazole Synthesis. J&K Scientific LLC.

- 1,3-Butanediol CAS No 107-88-0 MATERIAL SAFETY D

- Gould–Jacobs reaction. Wikipedia.

- 1,3-Butanediol SDS, 107-88-0 Safety D

- Knorr Pyrazole Synthesis (M. Pharm). Slideshare.

- Gould Jacobs Quinoline forming reaction. Biotage.

- Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Chemistry LibreTexts.

- Gould-Jacobs Reaction. Merck Index.

- Gould-Jacobs-Reaktion. Wikipedia.

Sources

- 1. 1,3-Benzodioxole - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. tcichemicals.com [tcichemicals.com]

- 5. echemi.com [echemi.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. m.youtube.com [m.youtube.com]

- 9. jk-sci.com [jk-sci.com]

- 10. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 11. chem.libretexts.org [chem.libretexts.org]